Isoxanthohumol

Vue d'ensemble

Description

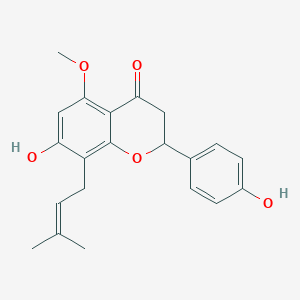

L’Isoxanthohumol est un prénylflavonoïde présent principalement dans le houblon (Humulus lupulus) et la bière. C’est un phytoestrogène, ce qui signifie qu’il peut imiter l’hormone œstrogène dans l’organisme. Ce composé a suscité un intérêt considérable en raison de ses bienfaits potentiels pour la santé, notamment ses propriétés anticancéreuses, anti-inflammatoires et antivirales .

Applications De Recherche Scientifique

Isoxanthohumol has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cell signaling pathways and gene expression.

Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antiviral properties.

Industry: Utilized in the brewing industry to enhance the health benefits of beer.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Isoxanthohumol interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit CD4+ T cell proliferation, promote apoptosis, and regulate the balance between Treg and Th17 cells . It also affects the carbohydrate metabolic process, disrupts the tricarboxylic acid (TCA) cycle, and hinders the generation of ATP by inhibiting respiration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating T cell development . It also restores gut microbiota disorder and increases gut microbiota diversity . Furthermore, it has been found to alleviate colitis by reducing DAI scores and histological improvements .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits CD4+ T cell proliferation, promotes apoptosis, and regulates the balance between Treg and Th17 cells . It also affects metabolic pathways, promoting the upregulation of D-(+)-mannose and L-threonine and regulating the pyruvate metabolic pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to significantly attenuate dextran sodium sulfate (DSS)-induced colitis . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Administration of this compound (60 mg/kg/day, gavage) significantly attenuated DSS-induced colitis . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in various metabolic pathways. It affects the carbohydrate metabolic process, disrupts the TCA cycle, and hinders the generation of ATP by inhibiting respiration . It also promotes the upregulation of D-(+)-mannose and L-threonine and regulates the pyruvate metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed rapidly after administration and reaches plasma maximum concentration by 0.5 hours . It is present at high levels in the liver compared with other organs .

Méthodes De Préparation

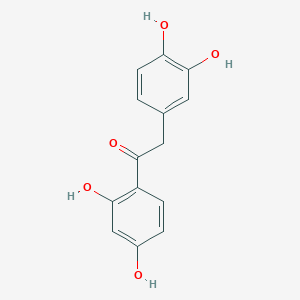

Voies de Synthèse et Conditions de Réaction : L’Isoxanthohumol peut être synthétisé par diverses réactions chimiques. Une méthode courante implique la prénylation de la naringénine, un flavonoïde, à l’aide de bromure de prényle en conditions basiques. La réaction nécessite généralement un catalyseur tel que le carbonate de potassium et est effectuée dans un solvant organique comme l’acétone .

Méthodes de Production Industrielle : Dans un contexte industriel, l’this compound est souvent extrait du houblon pendant le processus de brassage. L’extraction implique l’utilisation de solvants tels que l’éthanol ou le méthanol, suivie d’étapes de purification telles que la chromatographie pour isoler le composé .

Analyse Des Réactions Chimiques

Types de Réactions : L’Isoxanthohumol subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former diverses quinones.

Réduction : Les réactions de réduction peuvent convertir l’this compound en dihydrothis compound.

Substitution : L’this compound peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyles.

Réactifs et Conditions Courants :

Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Catalyseurs tels que le palladium sur charbon (Pd/C) en présence de gaz hydrogène.

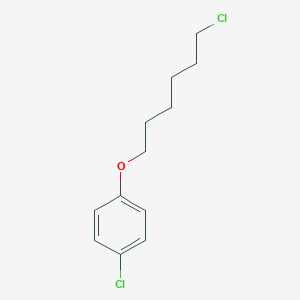

Substitution : Nucléophiles comme les halogénoalcanes en présence d’une base.

Principaux Produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dihydrothis compound.

Substitution : Divers dérivés d’this compound substitués.

4. Applications de la Recherche Scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d’autres composés bioactifs.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et l’expression génétique.

Médecine : Enquête sur ses propriétés anticancéreuses, anti-inflammatoires et antivirales potentielles.

Industrie : Utilisé dans l’industrie brassicole pour améliorer les bienfaits pour la santé de la bière.

Comparaison Avec Des Composés Similaires

L’Isoxanthohumol est souvent comparé à d’autres prénylflavonoïdes tels que le xanthohumol et la 8-prénylnaringénine :

Xanthohumol : Un autre prénylflavonoïde présent dans le houblon, connu pour ses puissantes propriétés anticancéreuses et anti-inflammatoires.

8-Prenylnaringénine : Un métabolite de l’this compound, produit dans l’intestin humain.

L’this compound se distingue par son profil équilibré d’activités biologiques et son potentiel de conversion en d’autres composés bioactifs dans l’organisme .

Propriétés

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCBLWILMDSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72247-79-1 | |

| Record name | Isoxanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

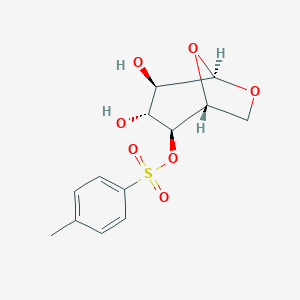

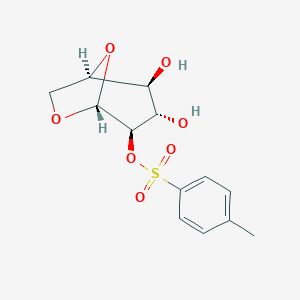

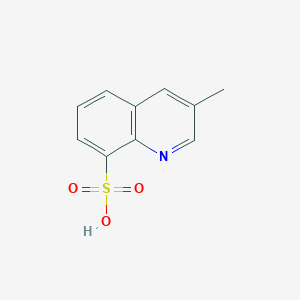

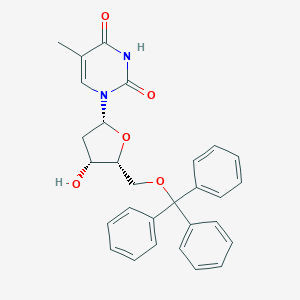

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

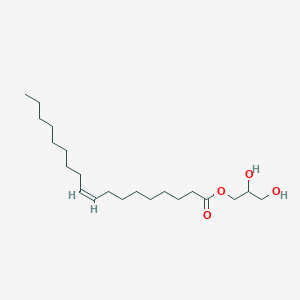

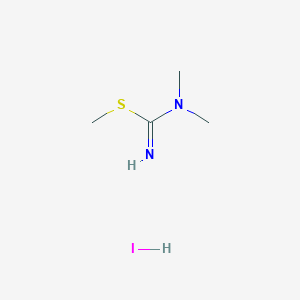

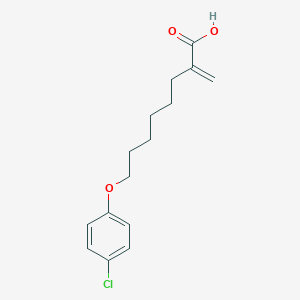

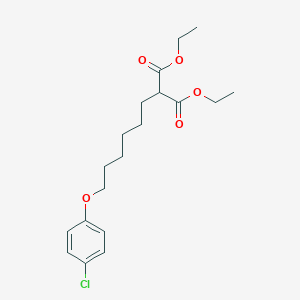

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one](/img/structure/B16387.png)